

quantitative analysis of 5-methyl-3-phenylhexan-2-ol

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Compound of Interest

Compound Name: 5-methyl-3-phenylhexan-2-ol

CAS No.: 605680-33-9

Cat. No.: B6281370

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An Application Note for the Quantitative Analysis of **5-methyl-3-phenylhexan-2-ol**

Introduction

5-methyl-3-phenylhexan-2-ol is an aromatic alcohol whose precise quantification is critical in various fields, from pharmaceutical development, where it may act as an intermediate or impurity, to quality control in specialty chemicals.^[1] Its structure, featuring a hydroxyl group and a phenyl moiety, presents unique analytical challenges. The polarity imparted by the hydroxyl group can lead to poor chromatographic performance, while the aromatic ring offers a chromophore for UV detection.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the quantitative analysis of **5-methyl-3-phenylhexan-2-ol**. We present a primary, field-proven gas chromatography (GC) method involving derivatization to enhance volatility and improve peak shape. Additionally, a high-performance liquid chromatography (HPLC) method is offered as a viable alternative. The protocols are grounded in established analytical principles and adhere to regulatory validation standards set forth by

the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Pillar 1: The Analytical Challenge of Polar Alcohols

Direct analysis of alcohols like **5-methyl-3-phenylhexan-2-ol** by gas chromatography often yields suboptimal results. The primary reason is the high polarity of the hydroxyl (-OH) group, which leads to several issues:

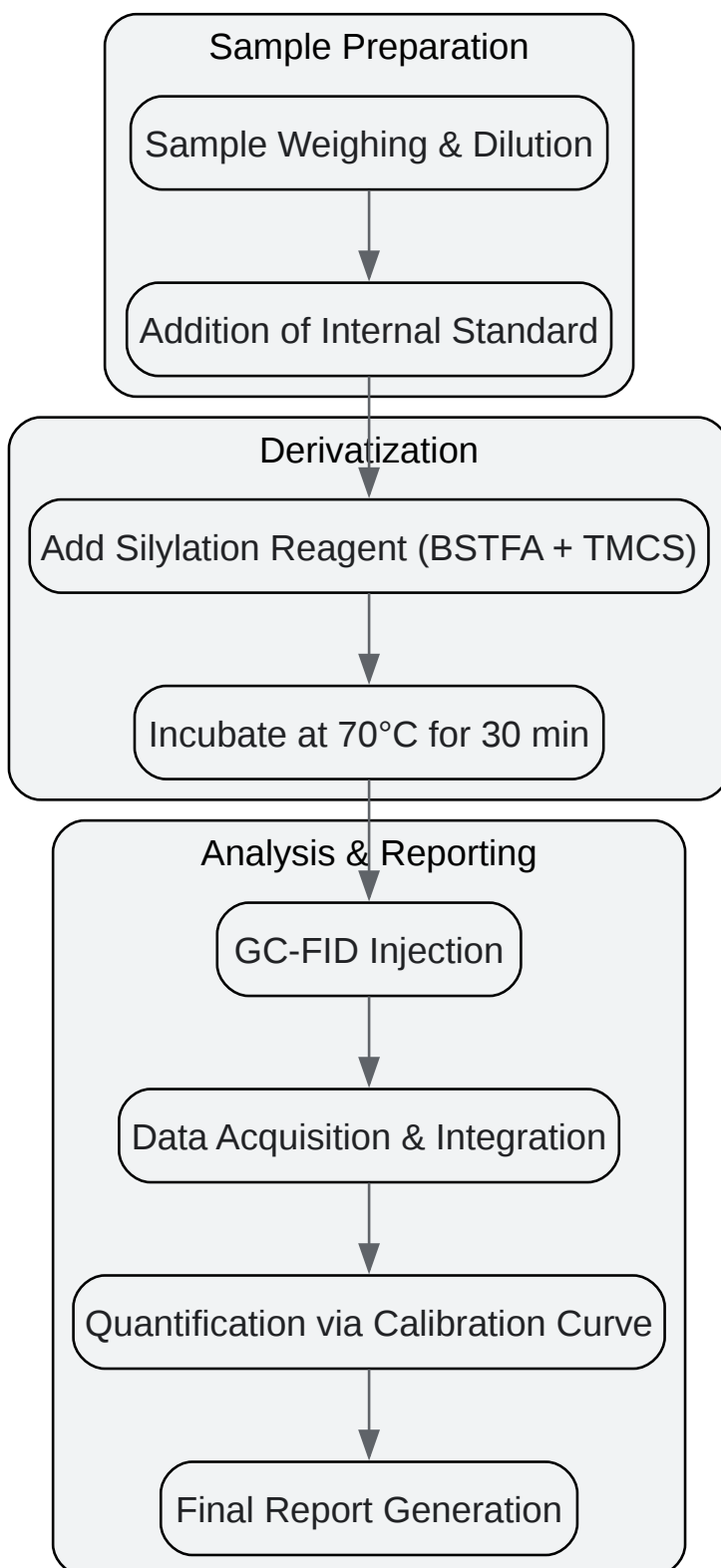
- **Intermolecular Hydrogen Bonding:** This causes molecules to stick together, reducing their volatility and making it difficult for them to transition into the gas phase in the GC injector.[5]
- **Peak Tailing:** The polar -OH group can interact strongly with active sites (e.g., residual silanols) on the GC column and liner, causing the analyte peaks to tail significantly. This asymmetry complicates integration and reduces accuracy.[6]
- **Thermal Instability:** Some alcohols can degrade at the high temperatures used in the GC injector, leading to inaccurate quantification.[6]

To overcome these challenges, chemical derivatization is a robust and widely accepted strategy.[5] This process chemically modifies the polar analyte to create a new, less polar, and more volatile compound that is better suited for GC analysis.[6]

Primary Method: Gas Chromatography with Derivatization and Flame Ionization Detection (GC-FID)

This protocol details a highly reliable method using silylation, a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[7] The resulting TMS-ether is significantly more volatile and less polar, leading to sharp, symmetrical peaks and improved sensitivity.

Experimental Workflow Diagram



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Caption: Workflow for quantitative analysis via GC-FID with silylation.

Step-by-Step Protocol

1. Materials and Reagents:

- **5-methyl-3-phenylhexan-2-ol** (Reference Standard)
- Internal Standard (IS), e.g., n-Tetradecane or other suitable non-interfering hydrocarbon.
- Solvent: Anhydrous Pyridine or Acetonitrile (GC Grade)
- Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
- Glassware: 2 mL GC vials with PTFE-lined septa.

2. Standard and Sample Preparation:

- Stock Standard (1000 µg/mL): Accurately weigh 10 mg of **5-methyl-3-phenylhexan-2-ol** reference standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
- Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard. A minimum of 5 concentration levels is recommended for establishing linearity.^[8]
- Sample Preparation: Accurately weigh the sample matrix containing the analyte into a volumetric flask. Dilute with the solvent to bring the expected analyte concentration within the calibration range. Spike with the same fixed concentration of the internal standard as used in the calibration standards.

3. Derivatization Procedure:

- Transfer 100 µL of the prepared standard or sample solution into a 2 mL GC vial.

- Add 100 μL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be added in excess (at least a 2:1 molar ratio to active hydrogens) to ensure the reaction goes to completion.
- Immediately cap the vial tightly and vortex for 10 seconds.
- Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization. Reaction time and temperature may need optimization.
- Allow the vial to cool to room temperature before placing it in the GC autosampler.

4. GC-FID Instrumental Conditions:

Parameter	Recommended Setting
GC System	Agilent 8890 or equivalent with FID
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent)
Injector Temp	280°C
Injection Mode	Split (e.g., 20:1 ratio, adjust as needed for sensitivity)
Injection Volume	1 μL
Carrier Gas	Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
Oven Program	- Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
Detector	Flame Ionization Detector (FID)
Detector Temp	300°C
Makeup Gas (N ₂)	25 mL/min
H ₂ Flow	30 mL/min
Air Flow	300 mL/min

Note: These parameters are a starting point and should be optimized for the specific instrument and application.

Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For laboratories where GC is not available or for samples in complex matrices not amenable to GC, RP-HPLC offers a suitable alternative. The phenyl group in **5-methyl-3-phenylhexan-2-ol** provides a chromophore for UV detection. This method avoids the need for derivatization.

Step-by-Step Protocol

1. Materials and Reagents:

- **5-methyl-3-phenylhexan-2-ol** (Reference Standard)
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade, e.g., Milli-Q)
- Optional: Formic acid or Phosphoric acid for mobile phase modification.[9]

2. Standard and Sample Preparation:

- Prepare stock and calibration standards in the mobile phase, following the same dilution scheme as described for the GC method. No internal standard is required if using an external standard calibration method, but its use is still recommended for improved precision.
- Prepare samples by dissolving and diluting in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.

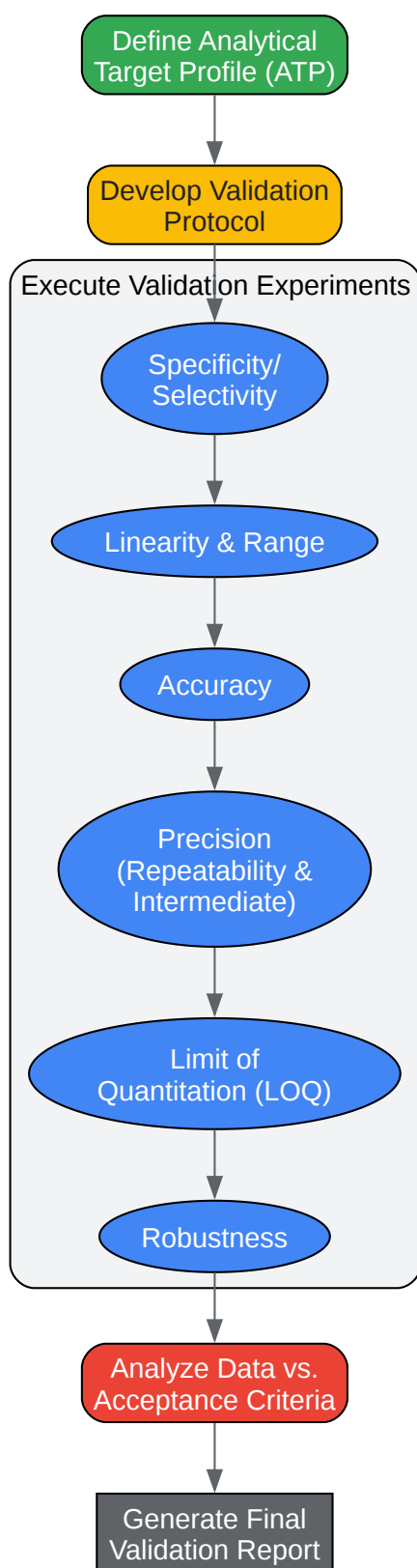
3. HPLC-UV Instrumental Conditions:

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent with DAD/VWD detector
Column	C18 Column, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Hypersil)
Mobile Phase	Isocratic: 65:35 Acetonitrile:Water (adjust ratio as needed for optimal retention)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	10 µL
Detector	Diode Array (DAD) or Variable Wavelength (VWD) Detector
Detection Wavelength	254 nm (or scan for optimal wavelength from 200-400 nm)

Pillar 2: Method Validation - A Self-Validating System

A quantitative method is only reliable if it has been properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.^{[3][4]} The following parameters must be assessed according to ICH Q2(R2) guidelines.^{[2][10][11]}

Method Validation Workflow Diagram



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Caption: Key stages and parameters in an analytical method validation workflow.

Validation Parameters and Acceptance Criteria

Parameter	Purpose	Experimental Approach	Typical Acceptance Criteria
Specificity	To ensure the signal measured is only from the analyte of interest, without interference from matrix components, impurities, or degradation products. [12]	Analyze blank matrix, placebo, and spiked samples. For stability-indicating methods, analyze stressed samples (heat, light, acid, base, oxidation). [4]	Analyte peak is well-resolved from all other peaks (Resolution > 2). No significant interfering peaks at the analyte retention time in blank/placebo.
Linearity	To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[8]	Analyze a minimum of 5 concentration levels, plotting response vs. concentration. Perform linear regression analysis.[8]	Correlation coefficient (r^2) \geq 0.995. Y-intercept should be insignificant compared to the response at 100% concentration.
Range	The concentration interval over which the method is precise, accurate, and linear. [8]	Confirmed by the linearity, accuracy, and precision data.	Typically 80-120% of the target concentration for an assay.
Accuracy	The closeness of the measured value to the true value.[12]	Analyze samples with known concentrations (e.g., spiked placebo) at a minimum of 3 levels across the range (e.g., 80%, 100%, 120%), with at least 3 replicates per level.[13]	Mean recovery of 98.0% to 102.0%.

Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]	Repeatability (Intra-assay): 6 replicates at 100% concentration or 9 replicates across 3 concentrations. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, or with different equipment.[8]	Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]	Determine based on signal-to-noise ratio (typically $S/N \geq 10$) or standard deviation of the response and the slope of the calibration curve. Validate by analyzing samples at the proposed LOQ.[8]	Precision (RSD) at the LOQ should be ≤ 10%.
Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [12]	Systematically vary parameters like mobile phase composition ($\pm 2\%$), column temperature ($\pm 5^\circ\text{C}$), flow rate ($\pm 10\%$), etc., and observe the effect on results.[8]	System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. Final results are not significantly impacted.

Pillar 3: Data Presentation and System Suitability

For reliable day-to-day results, a System Suitability Test (SST) must be performed before any sample analysis. This confirms the chromatographic system is performing adequately.

System Suitability Test (SST) Parameters (Typical)

Parameter	GC-FID	HPLC-UV	Acceptance Criteria
Tailing Factor (T)	✓	✓	$T \leq 2.0$
Resolution (Rs)	✓	✓	$R_s > 2.0$ between analyte and nearest peak
Repeatability of Injections	✓	✓	$RSD \leq 2.0\%$ for peak area (n=5 or 6)
Theoretical Plates (N)	✓	✓	$N > 2000$

Example Quantitative Data Summary

The following table illustrates how to present validation data for linearity.

Concentration ($\mu\text{g/mL}$)	Response (Peak Area Ratio: Analyte/IS)
1.0	0.025
5.0	0.130
10.0	0.255
50.0	1.260
100.0	2.510
Linear Regression	Result
Slope	0.0251
Y-Intercept	0.0005
Correlation (r^2)	0.9998

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